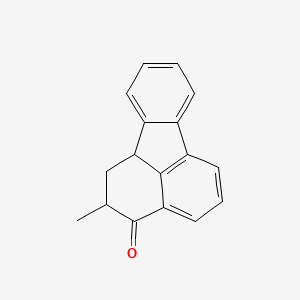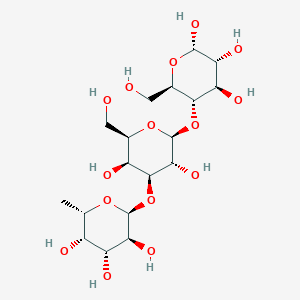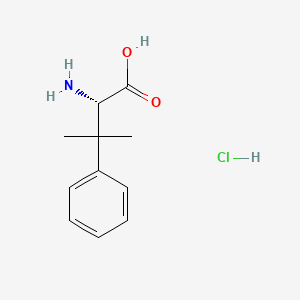
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₄N₂·C₂HF₃O₂. This compound is known for its unique structure, which includes a naphthalene ring substituted with two methanamine groups and a trifluoroacetate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with ammonia to form the corresponding diamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Forms naphthalene-2,6-dicarboxylic acid
Reduction: Converts to naphthalene-2,6-diyldimethanol
Substitution: Reacts with halogens to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe)
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid
Reduction: Naphthalene-2,6-diyldimethanol
Substitution: Halogenated naphthalene derivatives
Applications De Recherche Scientifique
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules
Biology: Studying its interactions with biological macromolecules
Medicine: Investigating its potential as a pharmaceutical intermediate
Industry: Used in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1,5-diyldimethanamine
- Naphthalene-2,7-diyldimethanamine
- Naphthalene-1,8-diyldimethanamine
Uniqueness
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H15F3N2O2 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
[6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7) |
Clé InChI |
BMXQODNZZGNASZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


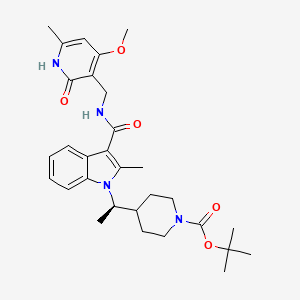
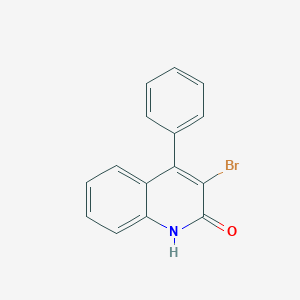

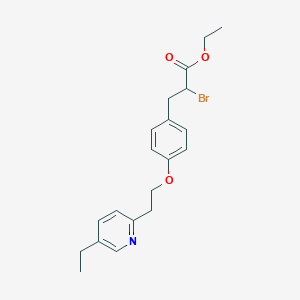
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
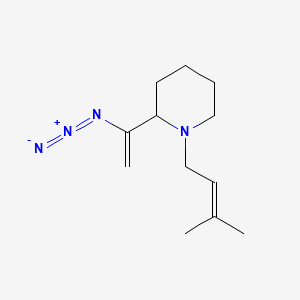
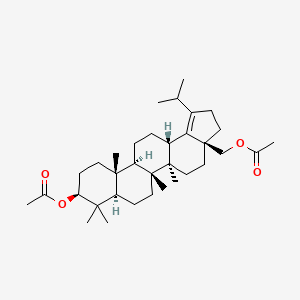
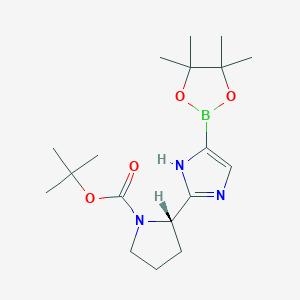

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
